

An In-depth Technical Guide to the Thermochemical Properties of o-Bromophenyl Acetate

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Compound of Interest

Compound Name: *o-Bromophenyl acetate*

Cat. No.: *B118267*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of **o-bromophenyl acetate**. In the dynamic fields of chemical research and pharmaceutical development, a thorough understanding of a compound's thermochemical profile is paramount for process optimization, safety assessment, and formulation design. While extensive experimental data for **o-bromophenyl acetate** is not readily available in public literature, this guide serves as a detailed roadmap for its complete thermochemical characterization. We will delve into the fundamental principles and practical execution of key experimental techniques, including combustion calorimetry, differential scanning calorimetry (DSC), and vapor pressure measurements. Furthermore, this guide will explore the power of computational chemistry in predicting and validating thermochemical data. By presenting these methodologies in a structured and expert-informed manner, this document aims to equip researchers with the necessary knowledge to either determine the thermochemical properties of **o-bromophenyl acetate** or apply these techniques to other compounds of interest.

Introduction: The Significance of Thermochemical Data

o-Bromophenyl acetate, a halogenated aromatic ester, serves as a valuable building block in organic synthesis and is of interest in the development of novel pharmaceutical agents. The thermochemical properties of such a compound are not merely academic data points; they are critical parameters that dictate its behavior under various conditions.

- Standard Enthalpy of Formation ($\Delta_f H^\circ$): This fundamental property quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is the cornerstone for calculating the enthalpies of reaction, which is essential for designing and controlling chemical manufacturing processes.
- Enthalpy of Combustion ($\Delta_c H^\circ$): A crucial parameter for assessing the energy content and flammability of a substance. It is also a primary route for experimentally determining the enthalpy of formation.
- Phase Change Enthalpies ($\Delta_{\text{fus}} H^\circ$, $\Delta_{\text{vap}} H^\circ$, $\Delta_{\text{sub}} H^\circ$): The enthalpies of fusion, vaporization, and sublimation govern the energy requirements for melting, boiling, and direct solid-to-gas transitions. This data is vital for purification processes like distillation and sublimation, as well as for understanding dissolution and bioavailability.
- Heat Capacity (C_p): This property measures the amount of heat required to raise the temperature of a substance. It is indispensable for heat transfer calculations in reactors and storage vessels.

A comprehensive understanding of these properties allows for the development of safe, efficient, and scalable chemical processes.

Experimental Determination of Thermochemical Properties

The experimental characterization of a compound's thermochemical properties is a multi-faceted process that requires precision and a deep understanding of the underlying principles of physical chemistry.

Combustion Calorimetry: Unveiling the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds. The technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.

Experimental Protocol:

- Sample Preparation: A precisely weighed pellet of **o-bromophenyl acetate** is placed in a crucible within the combustion bomb.
- Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.
- Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system (C_{cal}) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of **o-bromophenyl acetate** (q_{comb}) is calculated using the formula: $q_{comb} = C_{cal} \times \Delta T$ where ΔT is the corrected temperature rise.

Causality and Trustworthiness:

The accuracy of this method hinges on achieving complete combustion and accurately correcting for sources of heat other than the primary combustion reaction (e.g., ignition energy, formation of nitric acid from residual nitrogen). The internal consistency of the results is verified by performing multiple runs and ensuring the standard deviation is within acceptable limits.

Diagram of a Combustion Calorimetry Workflow:

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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions and Heat Capacity

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.^[1] It is particularly well-suited for determining the temperatures and enthalpies of phase transitions and for measuring heat capacity.

Experimental Protocol for Phase Transitions:

- Sample Encapsulation: A small, accurately weighed sample of **o-bromophenyl acetate** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min).
- Thermal Scan: The temperature of the cell is ramped up or down. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
- Data Analysis: Phase transitions, such as melting (fusion), appear as endothermic peaks on the DSC thermogram. The temperature at the peak onset is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

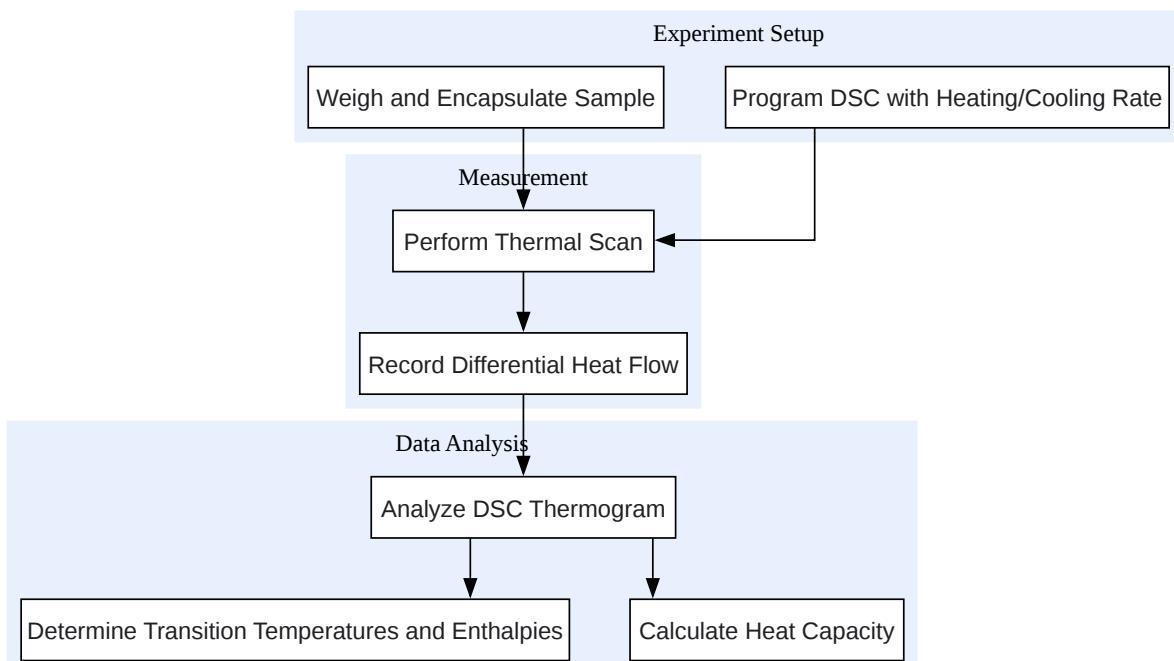
Experimental Protocol for Heat Capacity:

- Baseline Run: A DSC scan is performed with two empty pans to establish the baseline heat flow.
- Standard Run: A scan is performed with a sapphire standard, which has a well-known heat capacity.
- Sample Run: A scan is performed with the **o-bromophenyl acetate** sample.
- Data Analysis: By comparing the heat flow data from the three runs, the heat capacity of the sample can be calculated as a function of temperature.

Causality and Trustworthiness:

The reliability of DSC measurements depends on proper calibration of the instrument for both temperature and enthalpy using certified standards (e.g., indium for melting point and enthalpy). The heating rate can influence the appearance of the thermogram, so it is important to report the conditions under which the data was collected.[\[2\]](#)

Diagram of a DSC Experimental Workflow:



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Caption: General workflow for DSC analysis of phase transitions and heat capacity.

Vapor Pressure Measurements: Determining the Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (liquid to gas) and sublimation (solid to gas) can be determined by measuring the vapor pressure of **o-bromophenyl acetate** as a function of temperature.

Experimental Methods:

- Static Method: The sample is placed in a container connected to a pressure gauge. The system is evacuated, and the pressure of the vapor in equilibrium with the condensed phase is measured at different temperatures.
- Dynamic Method (Boiling Point Method): The temperature at which the vapor pressure of the liquid equals the external pressure is measured. By varying the external pressure, a series of boiling points can be determined.
- Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. The rate of effusion of the vapor through a small orifice from a thermostatted cell is measured. The vapor pressure can be calculated from the rate of mass loss.

Data Analysis:

The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation:

$$\ln(P) = -(\Delta H_{\text{vap}}/R) * (1/T) + C$$

where R is the ideal gas constant and C is a constant. By plotting $\ln(P)$ versus $1/T$, the enthalpy of vaporization or sublimation can be determined from the slope of the line.

Causality and Trustworthiness:

The choice of method depends on the volatility of the compound. For accurate results, it is crucial to ensure that the system has reached equilibrium at each temperature point. The purity of the sample is also critical, as impurities can significantly affect the vapor pressure.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data, or as a means of validation, computational chemistry provides a robust framework for predicting thermochemical properties. High-level ab initio methods, such as Gaussian-n (G3, G4) theories, can provide highly accurate thermochemical data.^[3]

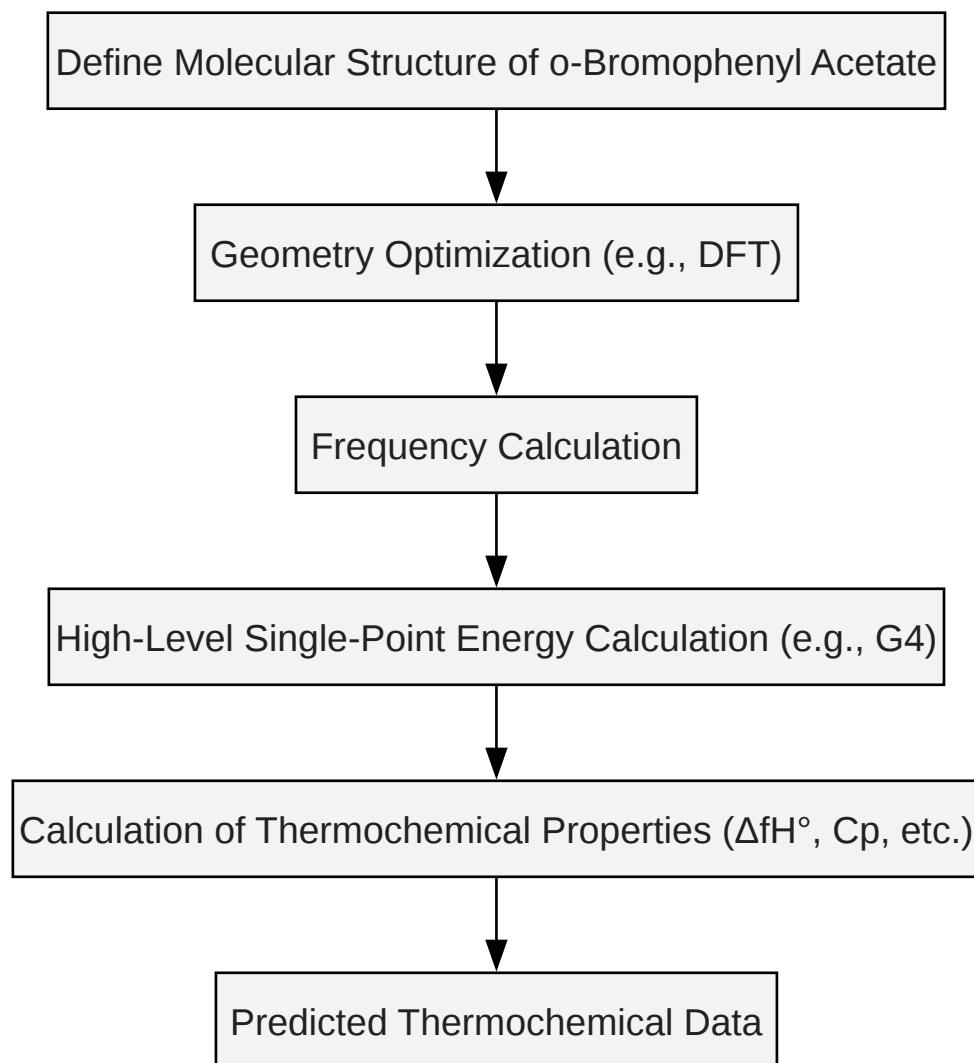
Computational Workflow:

- Geometry Optimization: The three-dimensional structure of the **o-bromophenyl acetate** molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
- Single-Point Energy Calculation: A high-level, computationally expensive calculation is performed on the optimized geometry to obtain a very accurate electronic energy.
- Thermochemical Property Calculation: The standard enthalpy of formation and other thermochemical properties are calculated from the computed energies and thermal corrections.

Authoritative Grounding and Trustworthiness:

The accuracy of computational results is highly dependent on the level of theory and basis set employed. G3 and G4 theories are composite methods that aim to approximate the results of very high-level calculations through a series of more manageable computations.^[3] These methods have been shown to provide thermochemical data with "chemical accuracy" (typically within $\pm 1\text{-}2$ kcal/mol of experimental values) for a wide range of molecules.^[4]

Diagram of a Computational Thermochemistry Workflow:



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Caption: A typical workflow for the computational prediction of thermochemical properties.

Data Summary and Expected Values

While specific experimental thermochemical data for **o-bromophenyl acetate** is scarce, we can provide estimated values based on data for similar compounds and general chemical principles.

Thermochemical Property	Expected Value Range	Method of Determination
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-250 to -350 kJ/mol	Combustion Calorimetry, Computational Chemistry (G4)
Enthalpy of Fusion ($\Delta_{fus} H^\circ$)	20 to 30 kJ/mol	Differential Scanning Calorimetry (DSC)
Enthalpy of Vaporization ($\Delta_{vap} H^\circ$)	50 to 65 kJ/mol	Vapor Pressure Measurements, Correlation with Boiling Point
Heat Capacity (Cp)	200 to 250 J/(mol·K) at 298 K	Differential Scanning Calorimetry (DSC), Computational Chemistry

Note: These are estimated values and should be confirmed by experimental measurement.

Conclusion

The thermochemical characterization of **o-bromophenyl acetate** is a critical step in its development for various applications. This guide has outlined the primary experimental and computational methodologies that are essential for obtaining a complete thermochemical profile. While direct experimental data may not be readily available, the protocols described herein provide a clear and authoritative pathway for researchers to determine these vital properties. The integration of experimental techniques like combustion calorimetry and DSC with high-level computational methods ensures the generation of accurate and reliable thermochemical data, fostering safer, more efficient, and well-understood chemical processes.

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